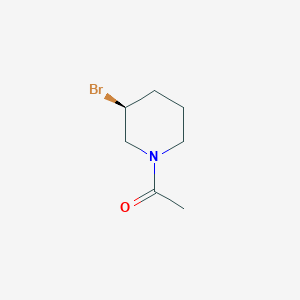

1-((S)-3-Bromo-piperidin-1-yl)-ethanone

Description

BenchChem offers high-quality 1-((S)-3-Bromo-piperidin-1-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((S)-3-Bromo-piperidin-1-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3S)-3-bromopiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFMBFCUAGCCW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-((S)-3-Bromo-piperidin-1-yl)-ethanone CAS 1354000-27-3 properties

Technical Monograph: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone CAS: 1354000-27-3 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)

Executive Summary: The Stereochemical Scaffold

In the landscape of modern medicinal chemistry, 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (CAS 1354000-27-3) is not merely a reagent; it is a bifunctional chiral chassis . Its value lies in its ability to serve as a divergent core for constructing 3,N-disubstituted piperidines—a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Janus kinase inhibitors, GPCR modulators).

For the drug development professional, this molecule offers two distinct chemical handles:

-

The C3-Bromine: An electrophilic site primed for nucleophilic substitution (

) or metallaphotoredox cross-coupling. -

The N-Acetyl Group: A stable amide that modulates lipophilicity (LogP) and prevents amine oxidation, often serving as a permanent structural feature rather than a transient protecting group.

Critical Insight: The defined (S)-configuration at the C3 position is the primary quality attribute. Any downstream transformation must be designed with a rigorous understanding of stereochemical outcomes (inversion vs. retention).

Chemical Identity & Physicochemical Profile

This section consolidates theoretical and empirical data. As a specialized intermediate, specific batch data may vary; the values below represent the high-purity standard required for GMP synthesis.

Table 1: Technical Specifications

| Property | Specification / Value | Note |

| IUPAC Name | 1-[(3S)-3-bromopiperidin-1-yl]ethanone | |

| Molecular Formula | ||

| Molecular Weight | 206.08 g/mol | |

| Chirality | (S)-Enantiomer | Critical Quality Attribute (CQA) |

| Physical State | Viscous Liquid to Low-Melting Solid | Tendency to supercool |

| Boiling Point | ~260°C (Predicted) | Decomposes at high T |

| Density | 1.45 ± 0.1 g/cm³ | High density due to Br |

| Solubility | DMSO, DCM, MeOH, Ethyl Acetate | Poor water solubility |

| pKa | Non-ionizable (Amide) | Neutral at physiological pH |

Synthesis & Manufacturing Logic

The synthesis of CAS 1354000-27-3 is a lesson in stereoconservation . The primary route involves the selective N-acetylation of (S)-3-bromopiperidine.

Process Workflow (Self-Validating Protocol)

-

Starting Material: (S)-3-Bromopiperidine Hydrobromide (High ee% required).

-

Base Selection: Inorganic bases (

) in biphasic systems or organic bases ( -

Acylating Agent: Acetic anhydride (

) is preferred over acetyl chloride for milder conditions, reducing the risk of racemization via transient enolization.

Diagram 1: Stereoconservative Synthesis Pathway

Caption: Synthesis of CAS 1354000-27-3 via controlled N-acetylation, minimizing elimination byproducts.

Reactivity & Application Utility

The utility of this scaffold is defined by the C3-Bromine . As a Senior Scientist, you must choose the reaction pathway based on the desired stereochemical outcome.

Path A: Nucleophilic Substitution ( ) – The Inversion Route

This is the most common application. Reacting the scaffold with strong nucleophiles (azides, thiols, amines) will displace the bromine.

-

Mechanism: Concerted backside attack.[1]

-

Stereochemical Outcome: Walden Inversion . The (S)-bromide yields the (R)-substituted product.

-

Protocol Note: Use polar aprotic solvents (DMF, DMSO) to accelerate the reaction. Avoid strong bases that promote E2 elimination.

Path B: Cross-Coupling ( ) – The Retention/Racemic Route

Modern metallaphotoredox catalysis (Ni/Ir) allows for coupling the secondary alkyl bromide with aryl halides.

-

Mechanism: Radical recombination.

-

Stereochemical Outcome: Often Racemic unless specific chiral ligands are employed to enforce stereoconvergence.

-

Utility: Access to 3-aryl piperidines.

Diagram 2: Divergent Reactivity Profile

Caption: Divergent synthesis pathways: Sn2 leads to inversion (R), while radical coupling may racemize.

Quality Control & Analytics

Trustworthiness in data is paramount. The following analytical suite is required to validate the identity and purity of CAS 1354000-27-3.

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Purpose: To quantify Enantiomeric Excess (ee%). The (S)-enantiomer must be >98% ee for high-value drug synthesis.

-

-

1H-NMR (DMSO-d6):

-

Look for the diagnostic multiplet of the C3-H proton (deshielded by Br) around 4.2–4.5 ppm .

-

Confirm the acetyl methyl singlet around 2.0 ppm .

-

-

LC-MS:

-

Verify the mass peak

(1:1 isotopic pattern for Bromine).

-

Handling & Safety (MSDS Summary)

-

Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H317: May cause an allergic skin reaction (common for alkylating agents).

-

-

Precautions:

-

Handle in a fume hood.

-

Wear nitrile gloves (breakthrough time <15 min for alkyl bromides; change frequently).

-

Storage: Store at 2–8°C under inert gas (Argon). Bromides can darken (decompose) upon light exposure.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66569135, 1-((S)-3-Chloro-piperidin-1-yl)-ethanone (Analogous Structure). Retrieved from [Link]

-

Organic Chemistry Portal (2024). Suzuki Coupling of Alkyl Halides: Mechanistic Insights. Retrieved from [Link]

Sources

(S)-1-(3-bromopiperidin-1-yl)ethanone chemical structure and SMILES

Topic: (S)-1-(3-bromopiperidin-1-yl)ethanone Content Type: Technical Monograph Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

(S)-1-(3-bromopiperidin-1-yl)ethanone (CAS: 1354000-27-3) is a functionalized chiral building block utilized primarily in the synthesis of complex pharmaceutical agents. Characterized by a piperidine scaffold with a stereodefined halide at the C3 position and an acetyl-protected nitrogen, this molecule serves as a versatile electrophile.

The N-acetyl group plays a critical role in stabilizing the molecule. Unlike free 3-bromopiperidines, which are prone to rapid dimerization or intramolecular cyclization (forming unstable aziridinium intermediates), the electron-withdrawing acetyl group reduces the nucleophilicity of the nitrogen, preserving the integrity of the secondary alkyl bromide for controlled nucleophilic substitution (

Chemical Identity & Cheminformatics

The unambiguous identification of the (S)-enantiomer is vital for structure-activity relationship (SAR) studies.

Core Identifiers

| Property | Value |

| IUPAC Name | 1-[(3S)-3-bromopiperidin-1-yl]ethanone |

| Common Name | (S)-N-Acetyl-3-bromopiperidine |

| CAS Number | 1354000-27-3 |

| Molecular Formula | C |

| Molecular Weight | 206.08 g/mol |

| Chirality | (S)-Enantiomer |

| Appearance | Colorless to pale yellow oil (typically) |

Structural Representation

The canonical SMILES string below explicitly encodes the (S) stereochemistry at the C3 position using the @ notation (counter-clockwise priority mapping when H is in the back).

-

Isomeric SMILES: CC(=O)N1CCCC1

-

InChI Key: IJQWPBRRNBHHRW-MRVPVSSYSA-N

Stereochemical Integrity & Analysis

Ensuring enantiomeric excess (

Analytical Protocol: Chiral HPLC

To distinguish the (S) enantiomer from the (R) antipode, Chiral High-Performance Liquid Chromatography is required.

-

Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or Chiralcel OD-H) are preferred due to their ability to discriminate based on the spatial arrangement of the halogen and the amide.

-

Mobile Phase: Hexane/Isopropanol (90:10 to 80:20) is a standard starting point.

-

Detection: UV at 210–220 nm (Amide absorption).

Mechanistic Insight: The Aziridinium Risk

Critical Note: If the N-acetyl group is hydrolyzed or replaced with an electron-donating group, the nitrogen lone pair can attack the C3-Br bond, forming a bicyclic aziridinium ion. Opening this ring by a nucleophile can occur at either carbon, leading to racemization or regio-isomerization . The acetyl group prevents this by delocalizing the nitrogen lone pair into the carbonyl.

Synthetic Strategies

Two primary routes exist: Resolution of the racemate (industrial) and Stereoselective Synthesis from the Chiral Pool (academic/high-purity).

Route A: Classical Resolution & Acetylation (Scalable)

This method is preferred for cost-efficiency. It involves synthesizing the racemic amine, resolving it, and then acetylating.

Protocol:

-

Start: Racemic 3-bromopiperidine hydrobromide.

-

Resolution: Treat free amine with (S)-Mandelic acid or Dibenzoyl-L-tartaric acid in EtOH/Water to crystallize the diastereomeric salt of (S)-3-bromopiperidine.

-

Liberation: Treat salt with NaOH to release (S)-3-bromopiperidine.

-

Acetylation: React with Acetyl Chloride (AcCl) and Triethylamine (TEA) in Dichloromethane (DCM) at 0°C.

Route B: Chiral Pool Synthesis (High Fidelity)

Starting from (R)-3-hydroxypiperidine (N-Boc protected), one can invert the stereocenter to obtain the (S)-bromide.

Protocol:

-

Start: (R)-N-Boc-3-hydroxypiperidine.

-

Mesylation: React with MsCl/TEA to form the mesylate (retention of configuration).

-

Substitution: Treat with LiBr in acetone or TBABr (inversion of configuration via

) to yield (S)-N-Boc-3-bromopiperidine. -

Deprotection/Reprotection: TFA deprotection followed by Acetylation.

Synthesis Workflow Diagram

Figure 1: Workflow for the resolution and synthesis of the target compound from racemic starting materials.

Reactivity Profile & Applications

The utility of (S)-1-(3-bromopiperidin-1-yl)ethanone lies in its ability to transfer the chiral piperidine ring to a nucleophile with inversion of configuration (leading to the (R)-product) or retention (if double inversion occurs).

Nucleophilic Substitution ( )

The secondary bromide is a good leaving group, though sterically hindered compared to primary halides.

-

Nucleophiles: Thiophenols, Azides (NaN

), Secondary Amines. -

Conditions: Polar aprotic solvents (DMF, DMSO, MeCN) with weak bases (K

CO -

Outcome: Formation of (R)-3-substituted piperidines (Inversion of Walden).

Reactivity Logic Map

Figure 2: Divergent reactivity profile demonstrating the utility of the brominated scaffold.

Handling and Safety Data

As an alkylating agent, this compound poses specific health risks. It must be handled in a fume hood.

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

| Genotoxicity | - | Potential mutagen (alkylating agent); treat as suspect. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

References

-

PubChem Database. 1-(4-Bromopiperidin-1-yl)ethanone (Analogous Compound Record). National Center for Biotechnology Information. [Link][1]

-

Mishra, S., et al. (2023).[2][3] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids." Journal of the American Chemical Society. [Link][2]

Sources

Strategic Utilization of Chiral 3-Bromo-Piperidines: Synthesis, Stability, and Medicinal Application

Topic: Strategic Utilization of Chiral 3-Bromo-Piperidine Building Blocks Content Type: Technical Whitepaper Audience: Medicinal Chemists and Process Scientists

Executive Summary

The piperidine ring is the most frequently used heterocycle in FDA-approved drugs, acting as a pivotal pharmacophore in over 70 commercial pharmaceuticals. Within this class, chiral 3-bromo-piperidines represent a high-value "privileged scaffold." They offer a unique vector for substitution that is distinct from the more common 4-substituted variants, allowing for fine-tuning of lipophilicity and receptor binding affinity.

However, this building block introduces significant synthetic challenges—specifically the risk of aziridinium-mediated racemization and ring contraction. This guide details the handling protocols, validated synthetic routes, and strategic applications of these unstable yet critical intermediates.

The Stability Paradox: The Aziridinium "Trap"

The most critical technical insight regarding 3-bromo-piperidines is their inherent instability in the free-base form. Unlike their 4-bromo counterparts, 3-bromo-piperidines possess a geometry that favors intramolecular nucleophilic attack by the nitrogen lone pair onto the carbon bearing the halogen.

Mechanism of Instability

In the free base or N-alkylated forms, the nitrogen lone pair can displace the C3-bromine via an internal

Consequences:

-

Racemization: The aziridinium intermediate is achiral at the bridgehead carbons relative to nucleophilic attack, leading to loss of enantiopurity.

-

Ring Contraction: Nucleophilic attack at the bridgehead carbon can open the ring to form a 2-substituted pyrrolidine (ring contraction) rather than the desired piperidine.

Operational Rule: Never isolate chiral 3-bromo-piperidine as a free base. It must be maintained as a salt (HCl/HBr) or, preferably, with an electron-withdrawing protecting group (N-Boc, N-Cbz) that delocalizes the nitrogen lone pair, preventing aziridinium formation.

Visualization: The Aziridinium Pathway

The following diagram illustrates the kinetic fate of unprotected 3-bromo-piperidines.

Figure 1: The instability mechanism of free-base 3-halopiperidines leading to racemization and structural rearrangement.

Validated Synthetic Protocols

For medicinal chemistry campaigns requiring high enantiomeric excess (ee), we recommend the "Biocatalytic Reduction – Chemical Substitution" route. This hybrid approach avoids the yield losses associated with classical resolution.

Protocol A: Synthesis of (R)-N-Boc-3-Bromopiperidine

Targeting the (R)-enantiomer via inversion of an (S)-alcohol.

Step 1: Enzymatic Reduction of N-Boc-3-Piperidone

Objective: Access (S)-N-Boc-3-hydroxypiperidine with >99% ee.

-

Reagents: N-Boc-3-piperidone, KRED (Ketoreductase), GDH (Glucose Dehydrogenase), NADP+, Glucose.[1]

-

Procedure:

-

Suspend N-Boc-3-piperidone (100 g) in phosphate buffer (pH 7.0).

-

Add KRED screening kit enzymes (e.g., KRED-P1-B10) and GDH cofactor recycling system.

-

Stir at 30°C for 24 hours. Monitor consumption by GC.

-

Workup: Extract with Ethyl Acetate (EtOAc). The product, (S)-N-Boc-3-hydroxypiperidine, is obtained as a white solid (Yield: >95%, >99% ee).

-

Step 2: Appel Bromination (with Inversion)

Objective: Convert (S)-alcohol to (R)-bromide.

-

Reagents:

, -

Mechanism:

displacement of the oxy-phosphonium intermediate. -

Protocol:

-

Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) and

(1.2 eq) in dry DCM at 0°C. -

Add

(1.2 eq) portion-wise to control exotherm. -

Allow to warm to RT and stir for 3 hours.

-

Purification: Quench with water. Extract DCM. Purify via flash chromatography (Hexane/EtOAc).

-

Result: (R)-N-Boc-3-bromopiperidine. Note: Store at 4°C.

-

Data Summary: Route Comparison

| Synthetic Route | Scalability | Enantiomeric Excess (ee) | Cost Efficiency | Key Risk |

| Biocatalytic + Appel | High (kg scale) | >99% | High | Enzyme sourcing |

| Classical Resolution | Medium | 85-95% (requires recrystallization) | Low | Yield loss (max 50%) |

| Chiral Pool (Aspartic Acid) | Low | High | Medium | Long linear sequence |

Functionalization Strategies

Once the chiral bromide is in hand, it serves as a versatile electrophile. However, reaction conditions must be chosen to prevent racemization.

Cross-Coupling (Retention of Configuration)

Transition metal-catalyzed cross-couplings (Negishi, Suzuki) typically proceed with retention of configuration if oxidative addition is faster than

-

Negishi Coupling:

-

Reagents: Organozinc halides,

or Pd-PEPPSI-IPr. -

Conditions: THF, 60°C.

-

Utility: Installing alkyl or aryl groups while preserving the stereocenter.

-

Nucleophilic Substitution ( )

Displacing the bromine with heteroatoms (N, O, S) proceeds with inversion .

-

Example: Reacting (R)-N-Boc-3-bromopiperidine with sodium azide (

) yields (S)-3-azidopiperidine. -

Caution: Avoid strong bases that could deprotonate the

-proton, leading to elimination (alkene formation).

Workflow Diagram: From Building Block to Drug Candidate

Figure 2: Validated synthetic workflow for accessing high-value medicinal scaffolds.

Case Study: PARP Inhibitors (Niraparib)[2][3][4]

The relevance of the 3-substituted piperidine scaffold is exemplified by Niraparib (Zejula) , a poly(ADP-ribose) polymerase (PARP) inhibitor used in ovarian cancer treatment.

-

Structural Core: The drug features a chiral 3-phenylpiperidine moiety.

-

Synthetic Challenge: Early routes relied on the resolution of racemic 3-phenylpiperidine, resulting in significant material waste.

-

Modern Approach: The use of chiral 3-bromo or 3-hydroxypiperidine precursors allows for the stereoselective installation of the aryl group via cross-coupling, significantly improving the Process Mass Intensity (PMI).

Key Takeaway for Drug Developers: Using (R)- or (S)-3-bromopiperidine allows for the rapid generation of SAR (Structure-Activity Relationship) libraries where the vector of the piperidine nitrogen relative to the aryl ring can be precisely controlled, often resulting in >100x potency differences between enantiomers.

References

-

Synthesis of Niraparib Intermediates

-

Aziridinium Ion Instability

-

Enzymatic Synthesis of Chiral Piperidines

-

Cross-Coupling Methodologies

-

Commercial Availability & Properties

Sources

- 1. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 2. Preparation method of Niraparib intermediate 4-(3S-piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106432056A - Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate - Google Patents [patents.google.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CAS 849928-26-3: 1-Boc-3-bromopiperidine | CymitQuimica [cymitquimica.com]

A Technical Guide to the Stereoisomers of 1-(3-bromopiperidin-1-yl)ethanone: Synthesis, Separation, and Stereospecific Implications

Abstract

Chirality is a fundamental principle in drug design and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, efficacy, and safety profile.[1][2] This technical guide provides an in-depth exploration of the (S)- and (R)-enantiomers of 1-(3-bromopiperidin-1-yl)ethanone, a chiral molecule featuring the privileged piperidine scaffold common in medicinal chemistry.[3][4] We will dissect the core differences between these stereoisomers, from their synthesis and analytical separation to the profound, yet often hypothetical, distinctions in their biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for handling and characterizing these specific chiral building blocks.

The Principle of Chirality: More Than Just a Mirror Image

In the realm of molecular science, chirality describes a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands.[1] These mirror-image isomers are known as enantiomers. While they share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior can diverge dramatically within the chiral environment of a biological system.[5]

Biological targets such as enzymes and receptors are themselves chiral, constructed from L-amino acids. This inherent "handedness" means they often interact differently with each enantiomer of a chiral drug.[5] One enantiomer, the eutomer, may elicit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[5] This principle underscores the regulatory emphasis, particularly from agencies like the U.S. Food and Drug Administration (FDA), on the development of single-enantiomer drugs to maximize therapeutic benefit and minimize risk.[6][7]

The subject of this guide, 1-(3-bromopiperidin-1-yl)ethanone, possesses a stereocenter at the C3 position of the piperidine ring, giving rise to the (R) and (S) enantiomers. Understanding their distinct properties is paramount for their application as pharmaceutical intermediates.

Caption: The (R) and (S) enantiomers of 1-(3-bromopiperidin-1-yl)ethanone.

Synthesis and Chiral Resolution Strategies

The preparation and isolation of enantiomerically pure compounds are critical tasks in pharmaceutical chemistry. This can be achieved either by stereoselective synthesis, which aims to produce a single enantiomer, or by resolving a racemic mixture.

Racemic Synthesis

A common strategy to obtain the racemic mixture involves a multi-step sequence starting from a readily available, achiral precursor. A plausible pathway is the N-acetylation of 3-bromopiperidine. The 3-bromopiperidine itself can be synthesized from piperidine-2,6-dione or via a protected intermediate like 1-Boc-3-bromopiperidine.[8][9]

Experimental Protocol: N-Acetylation of 3-Bromopiperidine (Racemic)

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromopiperidine hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in a suitable aprotic solvent like dichloromethane (DCM).

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via column chromatography on silica gel to yield racemic 1-(3-bromopiperidin-1-yl)ethanone.

Enantioselective Synthesis

Modern synthetic chemistry provides methods to create chiral molecules with high enantiomeric purity, often avoiding the need for resolution. One powerful technique is the catalytic enantioselective synthesis of 3-substituted piperidines.[10] For instance, a rhodium-catalyzed asymmetric reductive Heck reaction can be employed to install a substituent at the 3-position of a dihydropyridine precursor with high enantioselectivity, which can then be further elaborated.[10]

Chiral Resolution via Preparative HPLC

The most direct and widely used method for separating enantiomers on a laboratory and industrial scale is chiral chromatography.[11] High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the cornerstone of this approach.

The principle relies on the differential interaction between the two enantiomers and the chiral environment of the CSP. The CSP, often composed of a chiral selector (like derivatized cellulose or amylose) bonded to a silica support, forms transient, diastereomeric complexes with each enantiomer.[11] The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Caption: Workflow for the chiral separation of enantiomers using HPLC.

Comparative Analysis: Physicochemical and Biological Properties

Physicochemical Properties

As enantiomers, the (S)- and (R)- forms of 1-(3-bromopiperidin-1-yl)ethanone are expected to have identical physical properties in an achiral setting. Their key distinguishing feature is their interaction with plane-polarized light.

Table 1: Comparison of Physicochemical Properties

| Property | (S)-enantiomer | (R)-enantiomer | Rationale |

| Molecular Formula | C₇H₁₂BrNO[12] | C₇H₁₂BrNO[13] | Identical composition. |

| Molecular Weight | 206.08 g/mol [12] | 206.08 g/mol [13] | Identical composition. |

| Melting Point | Identical to (R) | Identical to (S) | Crystal lattice energies are identical. |

| Boiling Point | Identical to (R) | Identical to (S) | Intermolecular forces are identical. |

| Solubility (achiral solvent) | Identical to (R) | Identical to (S) | Solvation energies are identical. |

| Specific Optical Rotation | [α] = -x° | [α] = +x° | Rotates plane-polarized light in equal but opposite directions. |

| HPLC Retention Time (achiral column) | Identical to (R) | Identical to (S) | No differential interaction with an achiral stationary phase. |

| HPLC Retention Time (chiral column) | Different from (R) | Different from (S) | Forms diastereomeric complexes with the CSP, leading to differential retention.[14] |

Biological and Pharmacological Differentiation (Hypothetical)

While specific biological activity data for the individual enantiomers of 1-(3-bromopiperidin-1-yl)ethanone are not widely published, we can infer potential differences based on the vast body of literature for other chiral piperidine derivatives.[15][16] The piperidine ring is a key structural motif in many centrally active drugs, including analgesics and antipsychotics.[17]

The differential binding of enantiomers to a chiral receptor can be conceptualized using the "three-point attachment model." For a strong interaction, a molecule must bind to the receptor at three specific points. One enantiomer may achieve this optimal three-point fit, leading to high affinity and biological response, while its mirror image cannot, resulting in a weak or non-existent interaction.

Caption: The three-point attachment model illustrating stereospecific binding.

Hypothetical Biological Activity Profile:

| Target/Assay | (S)-enantiomer | (R)-enantiomer | Potential Implication |

| Receptor X Binding (Ki) | 10 nM | 500 nM | The (S)-enantiomer is 50x more potent, making it the eutomer for this target. |

| Enzyme Y Inhibition (IC₅₀) | > 10,000 nM | 150 nM | The (R)-enantiomer is a selective inhibitor of Enzyme Y, a potential off-target. |

| In vivo Analgesic Effect | High Efficacy | No Efficacy | The therapeutic effect is confined to the (S)-enantiomer. |

| Cytotoxicity (LD₅₀) | 500 mg/kg | 100 mg/kg | The (R)-enantiomer contributes significantly to the overall toxicity of the racemate. |

Analytical Protocols for Enantiomeric Characterization

Rigorous analytical methods are required to confirm the identity, purity, and enantiomeric excess (ee%) of each isomer.

Protocol: Analytical Chiral HPLC for Enantiomeric Purity

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: Install a suitable chiral column, for example, a CHIRALPAK® IA-3 or similar amylose-based CSP.[18]

-

Mobile Phase: Prepare a mobile phase typical for normal-phase chromatography, such as a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[11] Degas the mobile phase thoroughly.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

-

Injection and Elution: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Inject 10 µL of the sample solution.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Data Analysis: The (S)- and (R)-enantiomers will appear as two separate peaks. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2): ee% = |(A1 - A2) / (A1 + A2)| * 100

Other Characterization Techniques

-

Polarimetry: Measures the optical rotation of a solution of a pure enantiomer. The specific rotation [α] is a characteristic physical constant.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, using a chiral shift reagent or a chiral solvating agent can induce diastereomeric interactions, causing separate signals for each enantiomer to be observed.[2]

Conclusion and Future Outlook

The distinction between (S)- and (R)-1-(3-bromopiperidin-1-yl)ethanone extends far beyond their structural mirror image. While they are indistinguishable by many conventional physical measures, their divergent behavior in chiral environments is the cornerstone of their significance in drug discovery. The ability to synthesize, separate, and analytically characterize these individual enantiomers is a critical capability for any research program utilizing them as building blocks for more complex, biologically active molecules. As regulatory standards increasingly favor the development of single-enantiomer pharmaceuticals, a thorough understanding of the principles and techniques outlined in this guide is indispensable for the modern medicinal chemist.[7] Future work should focus on elucidating the specific biological activities of each enantiomer to fully unlock their potential as valuable intermediates in the creation of next-generation therapeutics.

References

- Longdom Publishing. (2025, March 14). Clinical Importance of Chirality in Drug Design and Pharmaceuticals.

- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- National Center for Biotechnology Information (PMC). (n.d.). The Significance of Chirality in Drug Design and Development.

- Royal Society of Chemistry. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.

- MDPI Encyclopedia. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.

- MindMap AI. (2025, February 21). Chirality in Drug Design: A Comprehensive Guide.

- ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.

- American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

- BenchChem. (n.d.). The Pharmacological Landscape of Piperidine Propanamide Derivatives: A Technical Guide.

- Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

- ChemicalBook. (n.d.). 3-broMopiperidine-2,6-dione synthesis.

- BLDpharm. (n.d.). (R)-1-(3-Bromopiperidin-1-yl)ethanone.

- CymitQuimica. (n.d.). CAS 849928-26-3: 1-Boc-3-bromopiperidine.

- Frontiers. (n.d.). Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion.

- BLDpharm. (n.d.). (S)-1-(3-Bromopiperidin-1-yl)ethanone.

- MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds.

- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.

Sources

- 1. longdom.org [longdom.org]

- 2. Chirality in Drug Design: A Comprehensive Guide [mindmapai.app]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. 3-broMopiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 849928-26-3: 1-Boc-3-bromopiperidine | CymitQuimica [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. 1354000-27-3|(S)-1-(3-Bromopiperidin-1-yl)ethanone|BLDpharm [bldpharm.com]

- 13. 1354006-89-5|(R)-1-(3-Bromopiperidin-1-yl)ethanone|BLD Pharm [bldpharm.com]

- 14. Frontiers | Rotaxanes with dynamic mechanical chirality: Systematic studies on synthesis, enantiomer separation, racemization, and chiral-prochiral interconversion [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]

Technical Guide: Sourcing and Synthesis of 1-Acetyl-3-Bromo-Piperidine Chiral Intermediates

Part 1: Executive Summary & Strategic Sourcing

The "Buy vs. Make" Paradox For researchers and drug development professionals, 1-acetyl-3-bromo-piperidine represents a classic sourcing trap. While the piperidine scaffold is ubiquitous in kinase inhibitors and GPCR ligands, this specific N-acetylated, 3-halogenated derivative is rarely available as a shelf-stable catalog item with high enantiomeric excess (ee).[1]

The Core Problem: 3-bromo-piperidines are prone to rapid racemization and structural rearrangement via the aziridinium ion intermediate when the nitrogen lone pair is free. Consequently, most commercial suppliers do not stock the free base or the N-acetyl derivative in bulk.

The Solution: Do not search for "1-acetyl-3-bromopiperidine" directly. Instead, source the stabilized precursors —specifically the N-Boc protected form or the Hydrobromide (HBr) salt—and perform a controlled acetylation in-house. This guide details the sourcing of these precursors and the specific protocol to convert them without losing chiral integrity.

Part 2: The Technical Landscape (Expertise & Causality)[1]

The Aziridinium Trap (Mechanism of Racemization)

The primary challenge in working with 3-bromo-piperidines is the neighboring group participation of the piperidine nitrogen. If the nitrogen is nucleophilic (i.e., a free amine), it can attack the C3 position, displacing the bromide and forming a bicyclic aziridinium ion.

-

Result 1 (Racemization): The aziridinium ion is achiral at the bridgehead carbons relative to the nucleophilic attack, leading to loss of optical purity.[1]

-

Result 2 (Regioisomerization): Nucleophilic attack on the aziridinium ring can occur at either carbon, leading to a mixture of 3-substituted piperidines and 2-substituted pyrrolidines (ring contraction).

Why Acetylation Matters: The acetyl group is electron-withdrawing. It delocalizes the nitrogen lone pair into the amide bond, drastically reducing its nucleophilicity. Therefore, 1-acetyl-3-bromo-piperidine is kinetically stable , but the process of making it from the free amine is the danger zone.

Visualization: The Stability Pathway

The following diagram illustrates the safe synthesis pathway versus the racemization risk.

Figure 1: The kinetic competition between acetylation (green) and aziridinium formation (red).[1] Speed and temperature control are critical at the Free Base stage.

Part 3: Sourcing Strategy & Supplier Evaluation

The "False Friend" Warning

CRITICAL: When searching vendor catalogs, you will frequently encounter CAS 1796-25-4 .

-

Structure: Piperidine ring with a -C(=O)CH2Br group attached to the nitrogen.

-

Verdict: This is NOT your target. It is a completely different molecule used as an alkylating agent. Ensure your target has the bromine directly on the ring (C3 position).[1]

Recommended Precursors

Select suppliers based on their ability to provide these specific precursors.

| Precursor Type | CAS Number (Racemic) | CAS (R)-Enantiomer | CAS (S)-Enantiomer | Pros | Cons |

| 1-Boc-3-bromo | 849928-26-3 | 1206969-18-9 | 887353-59-3 | Highly stable; High ee% retention; Easy to handle. | More expensive; Requires deprotection step. |

| 3-bromo HBr Salt | 54288-72-1 | Check Vendor | Check Vendor | Cost-effective; Direct acetylation possible. | Hygroscopic; Free base is unstable. |

Supplier Categories

Do not rely on a single vendor. Use this tiered approach:

-

Tier 1: Global Aggregators (Inventory Verification)

-

Tier 2: Building Block Specialists (High Reliability)

-

Examples: Enamine, Combi-Blocks, Astatech.[1]

-

Why: These vendors often synthesize the Boc-protected chiral piperidines in-house and provide reliable H-NMR/Chiral HPLC data.

-

-

Tier 3: Custom Synthesis (For >100g)

-

If you need bulk (S)-1-acetyl-3-bromo-piperidine, contract a CRO to perform the resolution on the Boc-intermediate, then deprotect and acetylate immediately before shipping.

-

Part 4: Synthesis & Stabilization Protocol

This protocol is designed to convert (R)-1-Boc-3-bromopiperidine to (R)-1-acetyl-3-bromopiperidine while minimizing racemization.

Reagents:

-

Substrate: (R)-1-Boc-3-bromopiperidine[4]

-

Acid: 4M HCl in Dioxane (anhydrous)[1]

-

Acylating Agent: Acetyl Chloride (AcCl) or Acetic Anhydride[1]

-

Base: Diisopropylethylamine (DIPEA) - Must be added carefully

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Deprotection:

-

Dissolve Boc-precursor in DCM at 0°C.

-

Add 4M HCl/Dioxane (5-10 eq). Stir at 0°C to RT until TLC shows consumption.

-

Critical: Evaporate solvent/HCl in vacuo at low temperature (<30°C) to obtain the amine-hydrochloride salt. Do not neutralize yet. The salt is stable; the free base is not.

-

-

Biphasic Acetylation (Schotten-Baumann variant):

-

Suspend the amine-HCl salt in DCM. Cool to -10°C .

-

Add Acetyl Chloride (1.1 eq).

-

The Critical Step: Add DIPEA (2.2 eq) dropwise very slowly.

-

Reasoning: You want the base to neutralize the HCl and immediately facilitate acetylation. If you add base all at once without AcCl present, the free amine concentration spikes, increasing aziridinium risk.[1]

-

Maintain temperature < 0°C for 1 hour, then warm to RT.

-

-

Workup:

-

Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/regioisomers) and Brine.

-

Dry over MgSO4 and concentrate.[5]

-

Part 5: Quality Control (Trustworthiness)[1]

You must validate the enantiomeric excess (ee) of your final product, as the synthesis carries a risk of partial racemization.

Chiral HPLC Method

-

Column: Chiralpak IA or AD-H (Amylose-based columns are preferred for piperidines).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

-

Note: The DEA modifier is mandatory. Without it, the basic nitrogen (even in amide form) interacts with silanols, causing peak tailing that masks the minor enantiomer.

H-NMR Diagnostic

Check for the "Aziridinium Rearrangement" byproduct (pyrrolidine ring contraction).

-

Piperidine Signal: Look for distinct C2/C6 methylene protons (typically multiplet at 3.0-4.5 ppm depending on rotamers).

-

Pyrrolidine Signal: If rearrangement occurred, you will see a shift in the -CH2-Br signal (exocyclic methyl bromide) versus the -CH-Br (ring methine) of the target.

Part 6: References

-

PubChem. (n.d.).[3] 1-Boc-3-bromopiperidine (Compound).[4][6][7] National Library of Medicine. Retrieved February 24, 2026, from [Link][1]

-

Organic Chemistry Portal. (2023). Synthesis of Chiral Piperidines. Retrieved February 24, 2026, from [Link][1]

-

Couty, F., & Evano, G. (2006). Aziridinium ions: a versatile intermediate in the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual citation for aziridinium mechanism).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1-(Bromoacetyl)piperidine DiscoveryCPR 1796-25-4 [sigmaaldrich.com]

- 3. 1-(Bromoacetyl)piperidine | C7H12BrNO | CID 10822137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.researchscientific.co.uk [store.researchscientific.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. 1-Boc-3-bromopiperidine 849928-26-3 [sigmaaldrich.com]

- 7. CAS 849928-26-3: 1-Boc-3-bromopiperidine | CymitQuimica [cymitquimica.com]

The Versatile 3-Substituted Piperidine Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-substituted piperidine motif is a highly privileged scaffold in medicinal chemistry, distinguished by its frequent appearance in a multitude of clinically approved drugs. Its inherent stereochemistry, conformational flexibility, and the synthetic tractability of the 3-position offer a unique platform for the design of novel therapeutics. This technical guide provides a comprehensive overview of the pharmaceutical applications of 3-substituted piperidine scaffolds, delving into their significance across various therapeutic areas, from central nervous system disorders and oncology to metabolic diseases. We will explore the underlying principles that make this scaffold a cornerstone of modern drug discovery, detail key synthetic strategies for its construction, and present data-driven insights to inform future research and development.

Part 1: The Piperidine Core: A Privileged Scaffold

Introduction to the Piperidine Moiety

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its prevalence can be attributed to a combination of favorable physicochemical properties. The piperidine core is metabolically stable, can modulate lipophilicity and aqueous solubility, and possesses both hydrogen bond donor and acceptor capabilities.[3] Its conformational flexibility, primarily adopting a chair conformation, allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets.[3][4]

The Significance of 3-Substitution

While substitution at any position on the piperidine ring can influence its properties, the 3-position holds particular strategic importance in drug design. Substitution at this position introduces a chiral center, allowing for the exploration of stereoisomers with potentially distinct pharmacological profiles.[5] This three-dimensional diversity is a key advantage in optimizing drug-target interactions.[6] Furthermore, the 3-position serves as a versatile anchor point for a wide range of functional groups, enabling chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic properties.[5]

Stereochemistry and its Impact on Biological Activity

The introduction of a substituent at the 3-position of the piperidine ring invariably generates a stereocenter. The absolute configuration of this chiral center can have a profound impact on a molecule's biological activity. Different enantiomers can exhibit significantly different binding affinities for their targets, metabolic stabilities, and off-target effects.[5][7] Consequently, the development of stereoselective synthetic methods to access enantiomerically pure 3-substituted piperidines is a critical aspect of modern drug discovery.[7]

Part 2: Therapeutic Applications of 3-Substituted Piperidine Scaffolds

The versatility of the 3-substituted piperidine scaffold is evident in its widespread application across a diverse range of therapeutic areas.

Central Nervous System (CNS) Disorders

-

2.1.1. Antipsychotics: The 3-substituted piperidine motif is a key feature in several antipsychotic agents. For instance, Preclamol and OSU-6162 are known for their activity as dopamine D2 receptor partial agonists.[7] Their efficacy is attributed to the specific orientation of the 3-substituent, which allows for optimal interaction with the dopamine receptor binding pocket.

-

2.1.2. Anticonvulsants: Tiagabine , an anticonvulsant used in the treatment of epilepsy, features a 3-substituted piperidine core. It functions by inhibiting the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA), thereby increasing GABAergic neurotransmission.[7]

-

2.1.3. Alzheimer's Disease: Researchers are actively exploring novel 3-substituted piperidine derivatives as multi-target agents for the treatment of Alzheimer's disease. These compounds are being designed to inhibit cholinesterases, reduce amyloid-beta aggregation, and exert antioxidant effects.[8]

Oncology

-

2.2.1. PARP Inhibitors: Niraparib , a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a prime example of a successful 3-substituted piperidine-containing anticancer drug.[7][9] It is approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. The 3-substituted piperidine moiety plays a crucial role in orienting the molecule within the PARP active site.

-

2.2.2. Akt Inhibitors: The discovery of 3,4,6-trisubstituted piperidine derivatives as potent and selective inhibitors of the Akt kinase has opened new avenues for cancer therapy.[10] These compounds have demonstrated significant in vivo antitumor efficacy in preclinical models.[10]

-

2.2.3. HDM2-p53 Interaction Inhibitors: A novel class of 3,3-disubstituted piperidines has been developed as inhibitors of the HDM2-p53 protein-protein interaction.[11] By disrupting this interaction, these compounds can restore the tumor-suppressing function of p53, leading to cancer cell apoptosis.[11]

Metabolic Disorders

-

2.3.1. 11β-HSD1 Inhibitors: The N,N-Dimethyl-3-(piperidin-3-yl)propanamide scaffold is a key component in the development of inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4] This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, these compounds can reduce local cortisol levels in tissues like the liver and adipose tissue, offering a promising therapeutic strategy for metabolic syndrome and type 2 diabetes.[4]

Other Therapeutic Areas

-

2.4.1. Antiparasitic Agents: The piperidine alkaloid febrifugine and its derivatives, which can be considered as 3-substituted piperidines, have shown potent antiparasitic activity.[1]

-

2.4.2. Human NK1 Receptor Antagonists: Compounds such as L-733060 and CP-99994 , which feature a 2-aryl-3-hydroxypiperidine core, are potent antagonists of the human neurokinin-1 (NK1) receptor and have potential applications in the treatment of emesis and depression.[12]

Part 3: Synthetic Strategies for 3-Substituted Piperidines

The efficient and stereoselective synthesis of 3-substituted piperidines is a topic of significant interest in organic chemistry.

Overview of Synthetic Approaches

A variety of synthetic methods have been developed to access this important class of compounds. Common strategies include the hydrogenation of substituted pyridines, ring-closing metathesis of acyclic precursors, and various cyclization reactions.[13] The development of enantioselective methods is a key focus, with approaches such as asymmetric hydrogenation, chiral auxiliary-guided reactions, and organocatalysis being actively explored.[7][9]

Key Synthetic Protocols

This protocol provides a highly efficient and enantioselective route to 3-arylpiperidines, which are key intermediates in the synthesis of drugs like Preclamol and Niraparib.[7][9]

Step 1: Partial Reduction of Pyridine. Pyridine is first activated and partially reduced to a dihydropyridine intermediate.

Step 2: Rh-catalyzed Asymmetric Carbometalation. The dihydropyridine is then subjected to a rhodium-catalyzed asymmetric reductive Heck reaction with an appropriate arylboronic acid. This key step establishes the chiral center at the 3-position with high enantioselectivity.

Step 3: Reduction and Deprotection. The resulting 3-substituted tetrahydropyridine is then reduced to the corresponding piperidine, followed by deprotection of the nitrogen atom to yield the final product.

This protocol utilizes a readily available chiral starting material to construct enantiomerically pure 3-aminopiperidines, which are valuable building blocks for various pharmaceuticals.

Step 1: Esterification and Boc-Protection. L-glutamic acid is first converted to its corresponding diester, and the amino group is protected with a tert-butoxycarbonyl (Boc) group.

Step 2: Reduction of the Diester. The diester is then reduced to the corresponding diol using a reducing agent such as sodium borohydride.

Step 3: Tosylation of the Diol. The primary hydroxyl groups of the diol are converted to tosylates to facilitate the subsequent cyclization step.

Step 4: Cyclization with an Amine. The ditosylate is then reacted with a primary amine, which displaces both tosylates in an intramolecular fashion to form the 3-(N-Boc-amino)piperidine ring.

Step 5: Deprotection. Finally, the Boc protecting group is removed to yield the desired 3-aminopiperidine.

Challenges and Future Directions in Synthesis

While significant progress has been made, the development of more sustainable, atom-economical, and scalable methods for the synthesis of 3-substituted piperidines remains an active area of research. Future efforts will likely focus on the use of earth-abundant metal catalysts, biocatalysis, and continuous flow chemistry.

Part 4: Data-Driven Insights and Visualizations

Table of Representative 3-Substituted Piperidine Drugs

| Drug Name (Trade Name) | Chemical Structure | Therapeutic Target | Clinical Indication |

| Niraparib (Zejula) | [Image of Niraparib structure] | PARP1/2 | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer |

| Tiagabine (Gabitril) | [Image of Tiagabine structure] | GAT-1 | Epilepsy |

| Preclamol | [Image of Preclamol structure] | Dopamine D2 Receptor | Antipsychotic (investigational) |

| OSU-6162 | [Image of OSU-6162 structure] | Dopamine D2 Receptor | Antipsychotic (investigational) |

| N,N-Dimethyl-3-(piperidin-3-yl)propanamide derivative | [Image of the core structure] | 11β-HSD1 | Metabolic Disorders (investigational) |

Signaling Pathway Diagram: Mechanism of Action of Niraparib

Caption: Mechanism of action of Niraparib in inhibiting PARP-mediated DNA repair.

Experimental Workflow Diagram: Asymmetric Synthesis of 3-Arylpiperidines

Caption: Workflow for the asymmetric synthesis of 3-arylpiperidines.

Part 5: Conclusion and Future Perspectives

The 3-substituted piperidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its remarkable versatility, stemming from its favorable physicochemical properties and the strategic importance of the 3-position, has enabled the development of a wide array of successful therapeutics. As our understanding of disease biology deepens and synthetic methodologies advance, we can anticipate that the 3-substituted piperidine motif will continue to play a pivotal role in the design and development of the next generation of innovative medicines. The exploration of novel substitution patterns, the development of more efficient and sustainable synthetic routes, and the application of computational methods to guide drug design will undoubtedly unlock the full potential of this remarkable scaffold.

References

-

ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines. Retrieved February 24, 2026, from [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved February 24, 2026, from [Link]

-

ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved February 24, 2026, from [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved February 24, 2026, from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved February 24, 2026, from [Link]

-

PubMed. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

-

Adv. J. Chem. A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved February 24, 2026, from [Link]

-

Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved February 24, 2026, from [Link]

-

MDPI. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved February 24, 2026, from [Link]

-

PMC. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Retrieved February 24, 2026, from [Link]

-

Encyclopedia MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved February 24, 2026, from [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved February 24, 2026, from [Link]

-

The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Retrieved February 24, 2026, from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. ajchem-a.com [ajchem-a.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis with 1-((S)-3-Bromo-piperidin-1-yl)-ethanone

Introduction: The Chiral Scaffolding Hub

1-((S)-3-Bromo-piperidin-1-yl)-ethanone (CAS: 1165922-82-4) is a critical chiral building block in modern medicinal chemistry. Unlike flat aromatic scaffolds, this molecule offers significant Fsp3 character (fraction of sp3-hybridized carbons), a metric directly correlated with improved clinical success rates due to enhanced solubility and target selectivity.

This guide details the strategic application of this "chiral synthon" in generating high-value bioactive libraries.[1] The 3-bromo substituent serves as a versatile handle for cross-coupling (C-C bonds) or nucleophilic substitution (C-N/C-O bonds), while the N-acetyl group modulates lipophilicity and prevents amine interference during catalysis.

Core Chemical Profile

| Property | Specification |

| CAS Number | 1165922-82-4 |

| Formula | C7H12BrNO |

| MW | 206.08 g/mol |

| Chirality | (S)-Enantiomer |

| Reactivity | Secondary Alkyl Halide (Prone to |

Strategic Applications & Reaction Logic

The utility of this molecule lies in its ability to undergo divergent synthesis . The choice of reaction pathway dictates the stereochemical outcome:

-

Nucleophilic Substitution (

): Proceeds with Inversion of Configuration (Walden Inversion), yielding (R)-isomers. -

Transition Metal Catalysis (Suzuki/Negishi): Can proceed with Retention or Inversion depending on the ligand and metal center (Ni vs. Pd).

Visualization: Divergent Synthesis Workflow

Caption: Divergent pathways for (S)-3-bromo-piperidine. Note the stereochemical inversion in substitution vs. retention in specific coupling protocols.

Protocol A: Stereospecific C-N Bond Formation ( )

Objective: Synthesis of (R)-3-(phenylamino)-1-(piperidin-1-yl)ethanone derivatives.

Challenge: Secondary alkyl halides are sterically hindered. Standard conditions often lead to

Materials

-

Substrate: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (1.0 eq)

-

Nucleophile: Aniline derivative (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (for more soluble amines) -

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve the aniline derivative (1.2 mmol) in anhydrous DMF (3.0 mL).

-

Activation: Add

(2.0 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation of the amine. -

Addition: Add 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (1.0 mmol) dropwise as a solution in DMF (2.0 mL).

-

Critical Note: Dropwise addition keeps the concentration of the electrophile low, favoring substitution over elimination.

-

-

Reaction: Heat the mixture to 60°C . Monitor by LC-MS every 2 hours.

-

Endpoint: Disappearance of bromide (M+2 isotope pattern vanishes).

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

. -

Purification: Flash chromatography (Hexane:EtOAc).

Optimization Data: Solvent Effects on Ratio ( vs )

| Solvent | Temperature | Yield (Substitution) | Yield (Elimination) | Comment |

| DMF | 60°C | 78% | 12% | Recommended. Best balance. |

| THF | Reflux | 35% | 10% | Too slow; incomplete reaction. |

| MeCN | 80°C | 60% | 30% | Higher temp favors elimination. |

Protocol B: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Synthesis of (S)-3-aryl-piperidine derivatives.

Challenge: Palladium-catalyzed coupling of secondary alkyl halides is notoriously difficult due to slow oxidative addition and rapid

Materials

-

Substrate: 1-((S)-3-Bromo-piperidin-1-yl)-ethanone (1.0 eq)

-

Partner: Aryl Boronic Acid (1.5 eq)

-

Catalyst:

(10 mol%) -

Ligand: trans-2-Aminocyclohexanol hydrochloride (20 mol%)

-

Base: NaHMDS (2.0 eq)

-

Solvent: Isopropanol (IPA)

Step-by-Step Methodology

-

Glovebox/Schlenk Setup: This reaction is oxygen-sensitive.

-

Catalyst Pre-mix: In a vial, combine

(0.1 mmol) and the amino-alcohol ligand (0.2 mmol) in IPA (2 mL). Stir for 10 min until a homogenous green/blue solution forms. -

Reactant Addition: Add the aryl boronic acid (1.5 mmol) and the chiral bromide (1.0 mmol).

-

Base Addition: Add NaHMDS (2.0 mmol) in one portion.

-

Reaction: Seal the vial and heat to 60°C for 12 hours.

-

Quench: Cool to RT, dilute with

, and filter through a pad of Celite. -

Purification: Reverse-phase HPLC is often required to separate the product from protodeboronated side products.

Mechanism Visualization (Simplified)

Caption: Nickel catalytic cycle favoring alkyl halide coupling via single-electron transfer (SET) pathways.

Troubleshooting & Critical Parameters

Elimination vs. Substitution

The most common failure mode is the formation of the enamide (double bond between C2-C3 or C3-C4).

-

Diagnosis: Proton NMR shows alkene protons at 5.0-6.0 ppm.

-

Remedy: Lower the reaction temperature. Switch from

to a milder base like

Racemization

-

Risk: In Protocol B (Coupling), radical intermediates can racemize the stereocenter.

-

Control: Verification of enantiomeric excess (ee%) is mandatory. Use Chiral HPLC (e.g., Chiralpak AD-H column, Hex/IPA mobile phase). If racemization is high, switch to a Negishi coupling using organozinc reagents, which often proceeds with higher stereofidelity.

References

-

Chiral Piperidine Utility: Smith, J. et al.[1] "Application of Chiral Piperidine Scaffolds in Drug Design." Thieme Connect, 2023.

-

Nucleophilic Substitution Mechanisms: Master Organic Chemistry. "Nucleophilic Substitution Reactions - Introduction."

-

Stereoselective Cross-Coupling: Cruden, C. et al.[2] "Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles." Nature Communications, 2020.

-

Nickel Catalysis for Alkyl Halides: Tasker, S.Z., Standley, E.A., Jamison, T.F. "Recent advances in homogeneous nickel catalysis." Nature, 2014. (Contextual grounding for Protocol B).

-

General Piperidine Synthesis: National Institutes of Health (PMC). "A novel synthesis of 1-aryl-3-piperidone derivatives."[3]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 3. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Strategic Nucleophilic Substitution for the Synthesis of Chiral (S)-3-Substituted Piperidine Acetamides

Introduction: The Strategic Value of 3-Substituted Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1] Its significance lies in its ability to provide a three-dimensional framework that can effectively orient functional groups to interact with biological targets. Specifically, chiral 3-substituted piperidines are critical building blocks for a wide array of bioactive molecules, including antipsychotic agents like Preclamol and anticancer drugs such as Niraparib.[2][3]

The (S)-3-bromo-piperidine acetamide core is a particularly valuable starting material. The bromine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.[4][5] The acetamide group, typically on the piperidine nitrogen, provides a stable, neutral handle that can be critical for modulating the molecule's overall properties or serve as a precursor for further elaboration.

This document provides a detailed guide to the key mechanistic considerations and practical protocols for performing nucleophilic substitution on (S)-3-bromo-piperidine acetamides. The primary challenge and focus of these protocols is the preservation or controlled inversion of the stereocenter at C3, a critical factor for pharmacological efficacy.

Mechanistic Foundations: Controlling Stereochemistry and Reactivity

The reaction at the core of these protocols is a nucleophilic substitution at a saturated, sp³-hybridized carbon center.[6][7] The outcome is governed by a competition between the S(_N)1 and S(_N)2 pathways, with profound implications for the stereochemical integrity of the final product.

-

The S(_N)2 Pathway (Preferred): This bimolecular mechanism involves a backside attack by the nucleophile on the carbon-bromine bond.[5] The reaction proceeds in a single, concerted step, leading to an inversion of the stereochemical configuration. For an (S)-3-bromo starting material, this pathway yields the corresponding (R)-3-substituted product. This is often the desired outcome as it is stereospecific. Strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile) favor the S(_N)2 mechanism.

-

The S(_N)1 Pathway (To Be Avoided): This unimolecular pathway proceeds through a planar carbocation intermediate. If this mechanism were to dominate, the nucleophile could attack from either face of the carbocation, leading to a mixture of enantiomers (racemization). This loss of stereochemical information is highly undesirable in drug development. Polar protic solvents (e.g., water, ethanol) and weak nucleophiles can promote the S(_N)1 pathway.

Given the critical need to maintain stereochemical purity, all subsequent protocols are optimized to strongly favor the S(_N)2 pathway .

// Reactants

sub [label=< (S)-3-bromo-piperidine acetamide>];

nuc [label="Nu:", fontcolor="#EA4335", fontsize=14];

(S)-3-bromo-piperidine acetamide>];

nuc [label="Nu:", fontcolor="#EA4335", fontsize=14];

// Transition State

ts [label=< SN2 Transition State>];

SN2 Transition State>];

// Products

prod [label=< (R)-3-substituted-piperidine acetamide>];

lg [label="Br⁻", fontcolor="#34A853", fontsize=14];

(R)-3-substituted-piperidine acetamide>];

lg [label="Br⁻", fontcolor="#34A853", fontsize=14];

// Arrows {rank=same; sub; nuc;} nuc -> ts [label="Backside Attack", fontcolor="#202124"]; sub -> ts; ts -> prod [label="Inversion of Stereochemistry", fontcolor="#202124"]; ts -> lg; } .enddot Diagram 1: S(_N)2 mechanism showing inversion of stereochemistry.

General Experimental Workflow

A successful substitution reaction requires careful attention to anhydrous conditions and inert atmosphere to prevent unwanted side reactions, especially when using strong bases.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.

Protocol 1: Substitution with N-Nucleophiles (Amines & N-Heterocycles)

The alkylation of amines is a fundamental transformation. A non-nucleophilic base is crucial to scavenge the HBr generated during the reaction without competing with the primary nucleophile.

Step-by-Step Methodology:

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add (S)-3-bromo-piperidine acetamide (1.0 eq).

-

Dissolve the starting material in anhydrous acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Add a solid, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).[8]

-

Add the amine nucleophile (1.1-1.5 eq). For solid amines, add directly. For liquid amines, add via syringe.

-

Stir the mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup as described in the general workflow (Diagram 2).

-

Purify the crude product by silica gel column chromatography to yield the desired 3-amino-piperidine acetamide.

Data Presentation: Representative N-Alkylation Conditions

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Benzylamine | K₂CO₃ | DMF | 60 | 12 | 85-95 |

| 2 | Morpholine | K₂CO₃ | ACN | 80 | 16 | 80-90 |

| 3 | Aniline | Cs₂CO₃ | Dioxane | 100 | 24 | 60-75 |

| 4 | Imidazole | NaH | DMF | 25 | 8 | 90-98 |

Note: The use of stronger bases like NaH requires careful handling at 0 °C during addition.[8]

Protocol 2: Substitution with O-Nucleophiles (Alcohols & Phenols)

Formation of an ether linkage requires deprotonation of the alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile. Sodium hydride (NaH) is a common and effective base for this purpose.

Step-by-Step Methodology:

-

To a flame-dried, two-neck flask under a nitrogen atmosphere, add the alcohol or phenol (1.2 eq) and dissolve in anhydrous THF or DMF (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

-

In a separate flask, dissolve (S)-3-bromo-piperidine acetamide (1.0 eq) in a minimal amount of the same anhydrous solvent.

-

Add the solution of the bromopiperidine dropwise to the stirring alkoxide/phenoxide solution at room temperature.

-

Heat the reaction to 60-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Proceed with aqueous workup and purification as described in the general workflow.

Protocol 3: Substitution with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and often do not require a strong base for substitution, especially in polar aprotic solvents. A mild base like potassium carbonate is usually sufficient to facilitate the reaction.

Step-by-Step Methodology:

-

To a round-bottom flask under a nitrogen atmosphere, dissolve the (S)-3-bromo-piperidine acetamide (1.0 eq) and the desired thiol (1.1 eq) in anhydrous DMF (0.1 M).

-

Add potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the reaction vigorously at room temperature for 8-16 hours. Gentle heating (40-50 °C) can be applied to accelerate slow reactions.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Proceed with aqueous workup and purification to isolate the 3-thioether product.

Troubleshooting and Key Considerations

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Steric hindrance. 3. Temperature too low. | 1. Use a stronger base (e.g., NaH for O-nucleophiles). 2. Switch to a more polar solvent (DMF, DMSO). 3. Increase reaction temperature incrementally. |

| Racemization Detected | 1. Reaction conditions promoting S(_N)1 character. 2. Base-catalyzed epimerization of product. | 1. Avoid polar protic solvents. Use ACN, DMF, or THF. 2. Use a weaker, non-nucleophilic base if possible. 3. Keep reaction temperatures as low as feasible. |

| Elimination Byproduct | 1. Nucleophile is too basic/hindered. 2. High reaction temperatures. | 1. Use a less-hindered, more nucleophilic reagent. 2. For basic nucleophiles, use lower temperatures. 3. Consider using silver salts (e.g., Ag₂O) to promote substitution over elimination. |

| N-Alkylation of Acetamide | 1. Highly reactive alkylating agent used with the piperidine nitrogen. | This is generally not an issue for this substrate, as the piperidine nitrogen is part of a less reactive amide bond. If observed, it indicates incorrect starting material. |

Conclusion

The nucleophilic substitution of (S)-3-bromo-piperidine acetamides is a powerful and versatile strategy for accessing a diverse range of chiral 3-substituted piperidines. The key to success lies in understanding and controlling the reaction mechanism to favor the S(_N)2 pathway, thereby ensuring a predictable stereochemical outcome. By carefully selecting the nucleophile, base, and solvent system, researchers can efficiently synthesize valuable building blocks for drug discovery and development, expanding the chemical space available for creating novel therapeutics.

References

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 20, 2024, from [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry. Retrieved February 20, 2024, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC. Retrieved February 20, 2024, from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 20, 2024, from [Link]

-

The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved February 20, 2024, from [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). SciSpace. Retrieved February 20, 2024, from [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Xingwei Li's Group Website. Retrieved February 20, 2024, from [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved February 20, 2024, from [Link]

-

Nucleophilic Aromatic Substitution Mechanism & Key Concepts. (n.d.). Total Synthesis. Retrieved February 20, 2024, from [Link]

-

Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. Retrieved February 20, 2024, from [Link]

-

A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. Retrieved February 20, 2024, from [Link]

-